molecular formula C14H23NO B12777779 Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- CAS No. 744251-93-2

Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-

Cat. No.: B12777779
CAS No.: 744251-93-2
M. Wt: 221.34 g/mol
InChI Key: UKNMSFRSBQONET-FMIVXFBMSA-N
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Description

Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is a compound with a unique structure that combines a cyclopropane ring with a carboxamide group and a dimethyl-octadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid with ammonia or an amine in the presence of a coupling agent or catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

744251-93-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9+

InChI Key

UKNMSFRSBQONET-FMIVXFBMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNC(=O)C1CC1)/C)C

Canonical SMILES

CC(=CCCC(=CCNC(=O)C1CC1)C)C

melting_point

53.00 °C. @ 760.00 mm Hg

physical_description

Colourless to pale yellow solid;  Cooked brown and roasted meaty aroma

solubility

slightly
Sparingly soluble in water;  very soluble in non-polar organic solvents
Sparingly soluble (in ethanol)

Origin of Product

United States

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